molecular formula C10H15BrN2O B8625298 5-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine

5-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine

Cat. No.: B8625298
M. Wt: 259.14 g/mol
InChI Key: ORHYZXYDEJCEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine is an organic compound with the molecular formula C10H15BrN2O It is a derivative of benzene, featuring a bromine atom at the 4-position and a 3-methoxypropyl group attached to one of the nitrogen atoms in the benzene-1,2-diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine typically involves a multi-step process. One common method includes:

    Alkylation: The attachment of the 3-methoxypropyl group to one of the nitrogen atoms.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to increase yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

5-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and the methoxypropyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine
  • 3-bromo-1-N-methylbenzene-1,2-diamine
  • 4-bromo-2-methoxybenzene-1,2-diamine

Uniqueness

5-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine is unique due to the specific positioning of the bromine atom and the methoxypropyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H15BrN2O

Molecular Weight

259.14 g/mol

IUPAC Name

4-bromo-2-N-(3-methoxypropyl)benzene-1,2-diamine

InChI

InChI=1S/C10H15BrN2O/c1-14-6-2-5-13-10-7-8(11)3-4-9(10)12/h3-4,7,13H,2,5-6,12H2,1H3

InChI Key

ORHYZXYDEJCEKJ-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=C(C=CC(=C1)Br)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

78.57 g of tin(II) chloride are added to a solution of 21.01 g of (5-bromo-2-nitrophenyl)-(3-methoxypropyl)amine in 950 ml of ethanol. The reaction mixture is heated to reflux for 12 hours. The mixture is cooled to room temperature and concentrated by evaporation. The residue is treated with 2M NaOH until a pH of 11 is obtained. The mixture is extracted with tert-butyl methyl ether (3×). The combined organic phases are dried over sodium sulphate and concentrated by evaporation. The title compound is obtained as an orange oil from the residue. Rf=0.31 (1:1 EtOAc-heptane). Rt=3.06 (gradient I).
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78.57 g
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21.01 g
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950 mL
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Synthesis routes and methods II

Procedure details

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